Methyl 5-amino-2-chloro-3-iodobenzoate
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Overview
Description
Methyl 5-amino-2-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoates .
Scientific Research Applications
Methyl 5-amino-2-chloro-3-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 3-chloro-5-iodobenzoate
- Methyl 5-chloroanthranilate
- 4-Chloro-2-iodoaniline
Uniqueness
Methyl 5-amino-2-chloro-3-iodobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-amino-2-chloro-3-iodobenzoate is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, findings from case studies, and a comprehensive review of existing literature.
Chemical Structure and Properties
This compound features an aromatic ring with amino, chloro, and iodo substituents. The specific arrangement of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding, while the halogen atoms (chlorine and iodine) can enhance lipophilicity and influence binding affinity to proteins or enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A study conducted at the Sanford Burnham Medical Research Institute screened a library of compounds, including derivatives similar to this compound. The results indicated that certain derivatives effectively reduced cell viability in pancreatic cancer models, suggesting that modifications to the core structure could enhance anticancer properties .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties better:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 2-amino-5-chloro-3-iodobenzoate | Similar halogenated structure | Anticancer, anti-inflammatory |
Methyl 5-chloroanthranilate | Contains chloro group | Antimicrobial |
Ethyl 5-amino-2-chloro-3-iodobenzoate | Ethyl substitution affects reactivity | Potentially similar biological effects |
Properties
Molecular Formula |
C8H7ClINO2 |
---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 |
InChI Key |
LEJYYNPAIGZSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)I)Cl |
Origin of Product |
United States |
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